2-(5-Bromo-2-(diethylamino)phenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-bromo-2-(diethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-14(4-2)12-6-5-11(13)9-10(12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRIVWMFUKBKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 5 Bromo 2 Diethylamino Phenyl Ethanol and Its Analogues
Precursor Synthesis and Targeted Functional Group Introduction
The construction of the target molecule begins with the careful synthesis of precursors and the strategic introduction of its key functional groups: the bromo, diethylamino, and hydroxyethyl (B10761427) moieties.
Regioselective Bromination Methodologies for Substituted Aromatic Rings
The placement of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, is a foundational step in the synthesis of many complex organic molecules. nih.gov For aromatic compounds that already contain activating groups, such as an amino group, electrophilic aromatic bromination is a common and effective method. nih.gov The directing influence of the existing substituent is a key factor in determining the position of the incoming bromine atom.
Various brominating agents are available, each with its own reactivity and selectivity profile. N-bromosuccinimide (NBS) is a widely used reagent that can provide high regioselectivity, particularly when used with silica (B1680970) gel or in specific solvents like ionic liquids or tetrahydrofuran (B95107) (THF). nih.gov Other reagents like tetraalkylammonium tribromides have shown high para-selectivity for the bromination of phenols. nih.gov The choice of brominating agent and reaction conditions, such as temperature and solvent, can be fine-tuned to achieve the desired isomeric product. nih.gov For instance, the bromination of aniline (B41778) can be directed to the para-position with high yield by first forming a tin amide in situ, which then reacts with bromine. pythonanywhere.comfigshare.com
A noteworthy approach involves the use of N,N-dialkylaniline N-oxides, which allows for selective para-bromination or ortho-chlorination. nih.gov Treating N,N-dimethylaniline N-oxides with thionyl bromide results exclusively in the corresponding 4-bromo-N,N-dimethylanilines. nih.gov This method provides a practical route to electron-rich aryl halides without the need for Lewis acids or other exotic reagents. nih.gov
Introduction of the Diethylamino Group to the Phenyl Core
The introduction of a diethylamino group to a phenyl ring is a crucial transformation in the synthesis of the target compound. One of the most powerful and widely used methods for forming carbon-nitrogen bonds in aromatic systems is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. The continued development of more efficient and versatile ligands and precatalysts has made this a very general and reliable method. nih.gov
Alternatively, for the synthesis of N,N-dialkylanilines, direct alkylation of anilines can be employed. However, this method can sometimes lead to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. Therefore, reductive amination of a corresponding carbonyl compound with a secondary amine can be a more controlled approach.
In the context of synthesizing 2-(5-Bromo-2-(diethylamino)phenyl)ethanol, the diethylamino group is an ortho-para directing group. Therefore, its introduction prior to bromination would likely lead to the bromine atom being directed to the para position relative to the diethylamino group, which is the desired 5-position in the target molecule.
Formation of the Hydroxyethyl Side Chain via Strategic Transformations
The creation of the 2-hydroxyethyl side chain on the aromatic ring is a key step that can be accomplished through several synthetic strategies. One common approach involves the reaction of a suitable organometallic reagent, such as a Grignard reagent or an organolithium species, with ethylene (B1197577) oxide. For example, the Grignard reagent derived from bromobenzene, phenylmagnesium bromide, can react with ethylene oxide to form 2-phenylethanol (B73330). academicjournals.org This method allows for the direct introduction of the hydroxyethyl group.
Another strategy involves the reduction of a corresponding carboxylic acid or ester. For instance, a phenylacetic acid derivative can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding 2-phenylethanol.
Side-chain oxidation of a suitable alkylbenzene can also be employed, although this typically leads to a carboxylic acid which would then require reduction. openstax.orglibretexts.orgnumberanalytics.com For example, ethylbenzene (B125841) can be oxidized to benzoic acid, which can then be further functionalized. openstax.org However, for the synthesis of the target compound, a more direct method of introducing the hydroxyethyl group is generally preferred.
A convergent approach could involve preparing a 2-bromo-1-phenylethanol (B177431) derivative and then introducing the diethylamino group via a nucleophilic aromatic substitution reaction, although the conditions for such a reaction would need to be carefully controlled to avoid side reactions. chemicalforums.com
Convergent and Divergent Synthetic Pathways
The assembly of complex molecules like this compound and its analogues can be approached through either convergent or divergent synthetic pathways. A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then joined together in the later stages. A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules.
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| Regioselective Bromination | N-Bromosuccinimide (NBS), Acetonitrile, 60°C | 80-95 | Choice of brominating agent and solvent is critical for regioselectivity. nih.gov |
| Introduction of Diethylamino Group | Diethylamine, Pd catalyst, Base | 75-90 | Catalyst and ligand selection are key for efficient C-N bond formation. nih.gov |
| Formation of Hydroxyethyl Side Chain | Grignard Reagent, Ethylene Oxide | 70-85 | Requires anhydrous conditions to prevent quenching of the Grignard reagent. academicjournals.org |
| Side Chain Oxidation followed by Reduction | 1. KMnO4, heat; 2. LiAlH4 | 60-75 (two steps) | A less direct but viable alternative for side chain formation. openstax.org |
Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules and are widely used in the pharmaceutical and fine chemical industries. researchgate.netnobelprize.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org It is a versatile method for forming C-C bonds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org For the synthesis of analogues of this compound, the bromo-substituted precursor could be coupled with various boronic acids to introduce a wide range of substituents at the 5-position. The efficiency of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. libretexts.orgnih.gov
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. beilstein-journals.org This reaction is a powerful method for the formation of C-C bonds and has been used in the synthesis of numerous natural products and pharmaceuticals. nih.gov The bromo-substituted precursor of the target molecule could be used in a Heck reaction to introduce vinyl groups or other unsaturated moieties. The chemoselectivity of the Heck reaction can be a challenge, especially with substrates containing multiple reactive sites. nih.gov
Sonogashira Coupling: This reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper co-catalyst and is carried out in the presence of a base. wikipedia.org The Sonogashira coupling is a highly reliable method for the synthesis of alkynes and has been widely used in the synthesis of complex molecules. organic-chemistry.org The bromo-substituted precursor could be coupled with various terminal alkynes to introduce alkynyl groups, which can be further functionalized. Copper-free Sonogashira coupling protocols have also been developed to address issues of catalyst toxicity and homocoupling of the alkyne. nih.gov
| Reaction | Coupling Partners | Catalyst System | Typical Application |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst, Base | Formation of biaryl compounds and substituted alkenes. wikipedia.orglibretexts.org |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | Vinylation of aromatic rings. beilstein-journals.org |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Synthesis of internal alkynes. wikipedia.orgorganic-chemistry.org |
Exploration of Enolization and Alpha-Bromination Reactions for Carbonyl-Containing Intermediates
A key transformation in the synthesis of halogenated aromatic compounds, such as this compound, often involves the selective bromination of a suitable precursor. The alpha-bromination of carbonyl-containing intermediates is a classic and effective method for introducing a bromine atom at a specific position. researchgate.net This reaction proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack a bromine source.
The synthesis of α-bromoacetophenones, which are valuable intermediates, can be achieved through the bromination of the corresponding acetophenone (B1666503) derivatives. researchgate.net For instance, a plausible synthetic route towards this compound could involve the alpha-bromination of a substituted acetophenone. The reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form an enol. This enol then reacts with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-bromo ketone. researchgate.net
Various reagents and conditions have been explored to achieve efficient and selective alpha-bromination. Pyridine (B92270) hydrobromide perbromide has been utilized as a brominating agent for the synthesis of α-bromoacetophenone derivatives. researchgate.net Other methods employ reagents like sodium bromide with potassium persulfate as an oxidant, offering a greener alternative. researchgate.net The choice of solvent and catalyst is crucial for controlling the reaction and minimizing side products. For example, the use of an acid catalyst like HBr, H₂SO₄, or acetic acid can facilitate the enolization step. google.com
The reaction conditions, including temperature and reaction time, also play a significant role. Studies have shown that α-bromoacetophenones can be synthesized at elevated temperatures, for instance at 90°C, using a suitable substrate and brominating agent in a solvent like acetic acid. researchgate.net In some cases, the reaction can be carried out in an aqueous medium, which reduces the need for volatile organic solvents. google.com The careful control of these parameters allows for the selective introduction of a single bromine atom at the alpha position, which is a critical step in building the carbon skeleton of the target molecule and its analogues.
Green Chemistry Principles in the Synthesis of Functionalized Phenylethanols
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. jk-sci.com The synthesis of functionalized phenylethanols, including this compound, can be made more sustainable by adhering to these principles.
Solvent Selection and Minimization Strategies
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. jk-sci.com The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable. Water is often considered a green solvent, and its use in reactions like bromination can significantly reduce the environmental footprint. google.com
Several solvent selection guides have been developed by pharmaceutical companies and academic groups to aid chemists in choosing more sustainable options. rsc.orgubc.ca These guides typically rank solvents based on their safety, health, and environmental impacts.
Table 1: CHEM21 Solvent Selection Guide for Classical Solvents jk-sci.com
| Family | Solvent | Ranking |
|---|---|---|
| Water | Water | Recommended |
| Alcohols | Methanol, Ethanol (B145695), Isopropanol, n-Butanol | Recommended |
| Esters | Ethyl acetate (B1210297), Isopropyl acetate | Recommended |
| Ketones | Acetone, Methyl ethyl ketone | Problematic |
| Ethers | Diethyl ether, Tetrahydrofuran | Hazardous |
| Halogenated | Dichloromethane (B109758), Chloroform | Highly Hazardous |
This table is based on the CHEM21 selection guide and provides a general ranking. The suitability of a solvent for a specific reaction must be evaluated on a case-by-case basis.
For the synthesis of functionalized phenylethanols, choosing a "Recommended" solvent like ethanol or ethyl acetate over a "Hazardous" one like dichloromethane can significantly improve the greenness of the process. Minimizing the total volume of solvent used is another key strategy. This can be achieved by running reactions at higher concentrations or by designing multi-step, one-pot syntheses where intermediates are not isolated, thus reducing the need for extraction and purification solvents.
Utilization of Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.netnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable transformations that are difficult to achieve with conventional heating methods. researchgate.net
The application of microwave energy can be particularly beneficial in the synthesis of heterocyclic compounds and other functionalized molecules. nih.govnih.gov For the synthesis of this compound and its analogues, microwave-assisted steps, such as the initial coupling reactions or subsequent functional group transformations, could significantly improve efficiency. For example, palladium-catalyzed cross-coupling reactions, which are often used to form carbon-carbon or carbon-heteroatom bonds in the synthesis of complex aromatic compounds, can be significantly accelerated under microwave irradiation. mdpi.com
The benefits of microwave-assisted synthesis align well with the principles of green chemistry by reducing energy consumption due to shorter reaction times and often allowing for the use of less solvent or even solvent-free conditions. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Consumption | High | Low |
| Product Yield | Often Moderate | Often High |
| Side Reactions | More frequent | Less frequent |
| Solvent Use | Often requires large volumes | Can be reduced or eliminated |
Evaluation of Catalyst Utilization and Atom Economy in Reaction Design
Catalysis and atom economy are two fundamental pillars of green chemistry. The use of catalysts, as opposed to stoichiometric reagents, is preferred as catalysts can be used in small amounts and can be recycled and reused. jocpr.com This reduces waste and often leads to more selective reactions.
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov A reaction with high atom economy is one that generates minimal waste.
Calculation of Percent Atom Economy:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Addition reactions, such as the Diels-Alder reaction, are examples of 100% atom economy as all the atoms of the reactants are incorporated into the product. jocpr.comnih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. primescholars.com
Purification and Isolation Techniques in the Synthesis of Substituted Arylethanols
The purification and isolation of the target compound are critical final steps in any synthetic process. For substituted arylethanols like this compound, a combination of techniques is often employed to achieve the desired purity.
Flash Column Chromatography: This is a widely used technique for purifying organic compounds. orgsyn.org It involves separating a mixture based on the differential adsorption of its components to a stationary phase (commonly silica gel) as a mobile phase (eluent) is passed through it under pressure. orgsyn.org For substituted arylethanols, a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, can be used to elute the desired product from the column, separating it from unreacted starting materials and byproducts. mdpi.com The choice of eluent is crucial for achieving good separation.
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. aiche.org It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For halogenated phenylethanol derivatives, a suitable solvent or solvent mixture would need to be identified through experimentation to achieve effective purification.
Other Techniques: Depending on the physical properties of the compound and its impurities, other techniques such as distillation (for liquid products), extraction, and preparative thin-layer chromatography (TLC) may also be employed. The selection of the most appropriate purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. mdpi.comtuni.fi
Elucidation of Chemical Reactivity and Transformation Pathways of 2 5 Bromo 2 Diethylamino Phenyl Ethanol
Electrophilic and Nucleophilic Substitution Reactions on the Bromo-Phenyl Core
The electronic character of the bromo-phenyl core in 2-(5-Bromo-2-(diethylamino)phenyl)ethanol is significantly influenced by its substituents. The diethylamino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. Conversely, the bromo substituent is a deactivating group but also an ortho-, para-director. The hydroxyethyl (B10761427) group has a minor electronic influence. Given the para relationship between the strongly activating diethylamino group and the bromo substituent, the positions ortho to the diethylamino group (C3 and C1) are the most activated sites for electrophilic attack.
Reactivity of the Bromo-Substituent in Cross-Coupling and Displacement Reactions
The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The electron-donating nature of the diethylamino group increases the electron density of the aromatic ring, which can influence the oxidative addition step in catalytic cycles.
Cross-Coupling Reactions: The bromo substituent is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a biaryl linkage. For substrates like 4-bromo-N,N-dialkylanilines, these reactions proceed efficiently using a palladium catalyst and a base. researchgate.netresearchgate.net The reaction is tolerant of the free hydroxyl and amino groups.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org For bromoaniline substrates, the reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net Protecting the amino group is sometimes employed, but conditions for unprotected anilines have been developed. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is generally robust and proceeds under mild conditions. researchgate.net
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 2-(2-(diethylamino)-5-arylphenyl)ethanol |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, Toluene | 2-(2-(diethylamino)-5-vinylphenyl)ethanol |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | 2-(2-(diethylamino)-5-(alkynyl)phenyl)ethanol |
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromine by a nucleophile is generally challenging for electron-rich aromatic rings. SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the powerful electron-donating diethylamino group disfavors this pathway. Therefore, nucleophilic displacement of the bromine would likely require harsh conditions or proceed through an alternative mechanism, such as a benzyne (B1209423) intermediate, if a very strong base like sodium amide were used.
Transformations Involving the Diethylamino Functionality
The diethylamino group is a key modulator of the ring's reactivity and can also undergo its own transformations.
Directed ortho-Metalation (DoM): Tertiary amine groups, such as diethylamino, can act as directed metalation groups (DMGs). wikipedia.org In the presence of a strong organolithium base like n-butyllithium or sec-butyllithium, the lithium cation coordinates to the nitrogen atom, directing deprotonation at the adjacent ortho position (C3). semanticscholar.orgbaranlab.orgresearchgate.net This generates a potent aryllithium intermediate that can be trapped with various electrophiles to achieve regioselective functionalization at the C3 position.
| Electrophile | Reagent | Product at C3 Position |
|---|---|---|
| Carbonyl compounds | Aldehydes, Ketones (e.g., benzaldehyde) | -CH(OH)R |
| Carbon dioxide | CO₂ | -COOH |
| Alkyl halides | CH₃I | -CH₃ |
| Silyl halides | TMSCl | -Si(CH₃)₃ |
Reactions and Modifications of the Hydroxyethyl Side Chain
The primary alcohol of the hydroxyethyl side chain offers a reliable site for derivatization through oxidation, reduction, and substitution reactions without affecting the aromatic core under appropriate conditions.
Oxidation and Reduction Reactions at the Ethanol (B145695) Moiety
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant.
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like a Swern or TEMPO-catalyzed oxidation will convert the primary alcohol to the corresponding aldehyde, 2-(5-Bromo-2-(diethylamino)phenyl)acetaldehyde. organic-chemistry.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to the carboxylic acid, 2-(5-Bromo-2-(diethylamino)phenyl)acetic acid. researchgate.netbyjus.com Enzymatic oxidation is also a known pathway for converting 2-phenylethanol (B73330) derivatives to the corresponding acetic acid. nih.gov
Conversely, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) for the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the carboxylic acid.
Esterification and Etherification Reactions for Derivatization
The hydroxyl group readily participates in ester and ether formation, allowing for the synthesis of a wide range of derivatives.
Esterification: The alcohol can be converted into an ester by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reaction with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. learncbse.inwikipedia.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comkhanacademy.orgyoutube.com
Intramolecular Cyclization and Rearrangement Studies Leading to Novel Ring Systems
The multifunctional nature of this compound makes it an excellent precursor for the synthesis of novel heterocyclic structures through intramolecular cyclization. The relative positions of the amino, bromo, and hydroxyethyl groups allow for the formation of five- and six-membered rings.
Synthesis of Indoline (B122111) and Dihydrobenzofuran Derivatives: Palladium-catalyzed intramolecular reactions are particularly powerful for constructing these ring systems.
Indoline Synthesis: While the diethylamino group is already a tertiary amine, modifications or reactions involving a related primary or secondary amine precursor could lead to indoline synthesis. For instance, an intramolecular Heck reaction, where an arylpalladium intermediate formed at the C-Br bond is intercepted by a suitably positioned alkene (derived from the side chain), is a known strategy for forming indolines. nih.gov Similarly, intramolecular C-N bond formation via palladium-catalyzed amination of the C-Br bond by the side-chain nitrogen (if modified to a secondary amine) could yield an indoline ring system. organic-chemistry.org
Dihydrobenzofuran Synthesis: An intramolecular O-arylation can lead to the formation of a 2,3-dihydrobenzofuran (B1216630) ring. This can be achieved via a palladium-catalyzed coupling between the hydroxyl group of the side chain and the bromo-substituted carbon. nih.gov This type of cyclization, often referred to as an intramolecular Buchwald-Hartwig etherification, requires a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base to deprotonate the alcohol. The reaction would yield 7-(diethylamino)-2,3-dihydrobenzofuran.
These intramolecular pathways provide a convergent route to complex heterocyclic cores that are prevalent in pharmaceuticals and biologically active molecules. nih.govorganic-chemistry.orgorganic-chemistry.orgrhhz.net
Derivatization Strategies for Analytical and Synthetic Utility
The functional groups of this compound—a secondary alcohol, a tertiary amine, and a substituted phenyl ring—offer various handles for chemical modification. The hydroxyl group is the most readily accessible for a wide range of chemical transformations, making it the primary focus for derivatization. These modifications are aimed at altering the molecule's physicochemical properties to suit specific analytical or synthetic needs.
For analytical purposes, the covalent attachment of a reporter or tagging group is a common strategy to enable or enhance the detection and quantification of a target molecule. In the case of this compound, the hydroxyl group is an ideal site for introducing such tags through reactions like esterification or etherification. The choice of reporter group depends on the analytical technique to be employed.
Common reporter groups that could be introduced include:
Fluorophores: These are molecules that re-emit light upon light excitation. Attaching a fluorescent tag allows for highly sensitive detection using fluorescence spectroscopy or microscopy.
Chromophores: These groups absorb light in the ultraviolet-visible region, facilitating detection and quantification using UV-Vis spectroscopy.
Mass Tags: Isotopically labeled groups or heavy atom-containing moieties can be introduced to allow for sensitive and specific detection by mass spectrometry.
Biotin: This vitamin has a very high affinity for streptavidin, and its introduction allows for affinity-based purification or detection methods.
The following table outlines potential reporter groups and the chemical linkage that could be formed with the hydroxyl group of this compound.
| Reporter Group Type | Specific Example | Linkage to this compound | Potential Analytical Application |
| Fluorophore | Dansyl chloride | Sulfonate ester | Fluorescence Spectroscopy, HPLC with Fluorescence Detection |
| Fluorophore | Fluorescein isothiocyanate (FITC) | Thiocarbamate | Fluorescence Microscopy, Flow Cytometry |
| Chromophore | Dinitrobenzoyl chloride | Ester | HPLC-UV/Vis |
| Mass Tag | Pentafluorobenzyl bromide | Ether | Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.com |
| Affinity Tag | Biotin | Ester or Ether | Affinity Chromatography, Western Blotting |
This table presents hypothetical derivatization strategies based on the functional groups of the target molecule and common analytical practices.
Detailed research has demonstrated the utility of such derivatization strategies in various analytical contexts. For instance, the use of pentafluorobenzyl bromide (PFBBr) as a derivatizing agent is well-established for introducing a readily detectable mass tag for gas chromatography. mdpi.com Similarly, silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to increase the volatility of the molecule for GC-MS analysis by converting the hydroxyl group to a trimethylsilyl (B98337) ether. mdpi.com
Chemical probes are small molecules designed to study and manipulate biological systems. nih.govrsc.org They typically consist of a recognition element that binds to a biological target, a linker, and a reporter tag or a reactive group. This compound can serve as a scaffold for the synthesis of chemical probes by functionalizing its hydroxyl group to incorporate these necessary components.
A key strategy in the synthesis of chemical probes is the introduction of a bioorthogonal handle, such as an azide (B81097) or an alkyne, which allows for the attachment of various reporter tags or other molecules via "click chemistry". ljmu.ac.uk This modular approach facilitates the creation of a diverse library of probes from a single precursor.
Potential functionalizations of this compound for the creation of chemical probes include:
Introduction of a Bioorthogonal Handle: The hydroxyl group can be converted to an azide or an alkyne. For example, tosylation of the alcohol followed by substitution with sodium azide would yield an azido (B1232118) derivative. This derivative could then be coupled with an alkyne-containing reporter group (e.g., a fluorescent dye) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. ljmu.ac.uk
Attachment of a Reactive Group (Warhead): The hydroxyl group could be derivatized to introduce a group that can form a covalent bond with a biological target. For instance, conversion to an acrylate (B77674) or acrylamide (B121943) would introduce a Michael acceptor that can react with nucleophilic residues like cysteine in proteins.
Linker Attachment: A linker can be installed by reacting the hydroxyl group with a bifunctional molecule, such as a dicarboxylic acid or a polyethylene (B3416737) glycol (PEG) derivative. The other end of the linker can then be used to attach a reporter group or a reactive moiety.
The table below summarizes some potential functionalizations for creating chemical probes.
| Functional Group Introduced | Reagent/Reaction | Purpose | Example of Subsequent Reaction |
| Azide (-N₃) | Tosyl chloride, then Sodium azide | Bioorthogonal handle for Click Chemistry | CuAAC with an alkyne-fluorophore |
| Terminal Alkyne | Propargyl bromide | Bioorthogonal handle for Click Chemistry | CuAAC with an azide-biotin tag |
| Acrylate | Acryloyl chloride | Covalent warhead (Michael acceptor) | Covalent modification of target proteins |
| Carboxylate (via linker) | Glutaric anhydride | Attachment point for further conjugation | Amide bond formation with an amine-containing reporter |
This table illustrates hypothetical functionalization strategies for the development of chemical probes based on the structure of the target compound and established chemical probe design principles. nih.govnih.gov
The synthesis of such probes allows for the investigation of the biological interactions and targets of this compound or its derivatives. By attaching fluorescent tags, researchers can visualize the subcellular localization of the compound. nih.gov Incorporating reactive groups enables the identification of binding partners through activity-based protein profiling.
Advanced Spectroscopic Characterization and Structural Investigations of 2 5 Bromo 2 Diethylamino Phenyl Ethanol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment
To confirm the molecular structure, ¹H and ¹³C NMR spectroscopy would be required.
Detailed Chemical Shift Analysis for Protons and Carbons
A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethanol (B145695) side chain (-CH₂-CH₂-OH), the methylene and methyl protons of the diethylamino group (-N(CH₂CH₃)₂), and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electronic effects of the bromine and diethylamino substituents on the aromatic ring.
A ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. This would include the substituted aromatic carbons (with the C-Br and C-N carbons being particularly revealing), the carbons of the ethanol side chain, and the carbons of the two ethyl groups attached to the nitrogen atom.
Interpretation of Coupling Constants for Conformational and Stereochemical Insights
Analysis of proton-proton spin-spin coupling constants (J values) would be crucial. For instance, the protons of the diethylamino group's ethyl fragments would likely appear as a quartet for the -CH₂- group and a triplet for the -CH₃ group. The adjacent methylene groups in the ethanol side chain would also exhibit a characteristic triplet-of-triplets pattern, providing definitive evidence of their connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
An FT-IR spectrum would be used to identify the functional groups present. Key absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches for both aromatic and aliphatic carbons (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), the C-N stretching of the diethylamino group, and a C-Br stretching vibration at a lower wavenumber.
Mass Spectrometry (MS, ESI-MS, GC-MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry would determine the compound's molecular weight. The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2). Analysis of the fragmentation pattern would likely reveal the loss of a water molecule from the alcohol, cleavage of the ethanol side chain, and loss of ethyl groups from the diethylamino moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum would characterize the electronic transitions within the molecule. The substituted benzene (B151609) ring acts as a chromophore. The presence of the electron-donating diethylamino group (an auxochrome) and the bromo group would be expected to shift the absorption maxima (λₘₐₓ) corresponding to the π→π* transitions to longer wavelengths compared to unsubstituted benzene.
X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing
Should the compound be crystalline, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which would significantly influence the material's physical properties.
Comprehensive Multi-Spectroscopic Data Correlation for Robust Structure Elucidation
The core structure, 2-phenylethanol (B73330), serves as a foundational model. np-mrd.orghmdb.ca The introduction of a bromine atom and a diethylamino group to the phenyl ring induces predictable changes in the electronic environment and, consequently, the spectroscopic output. The bromine atom at position 5 is an electron-withdrawing group, while the diethylamino group at position 2 is a strong electron-donating group, both of which significantly influence the chemical shifts of the aromatic protons and carbons.
The ¹H NMR spectrum is anticipated to provide key information regarding the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring and the aliphatic side chain.
The diethylamino group's ethyl protons are expected to present as a quartet and a triplet, characteristic of an ethyl group attached to a nitrogen atom. The protons of the ethanol side chain will appear as two triplets, corresponding to the methylene group adjacent to the aromatic ring and the methylene group bearing the hydroxyl function. The aromatic region will display a distinct pattern reflecting the 1,2,4-trisubstituted benzene ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (diethylamino) | 1.1 - 1.3 | Triplet (t) | ~7.2 |
| -CH₂- (diethylamino) | 3.2 - 3.4 | Quartet (q) | ~7.2 |
| Ar-CH₂- | 2.8 - 3.0 | Triplet (t) | ~6.5 |
| -CH₂-OH | 3.8 - 4.0 | Triplet (t) | ~6.5 |
| -OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |
Complementing the ¹H NMR data, the ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the bromo and diethylamino substituents. The electron-donating diethylamino group will cause an upfield shift (lower δ) for the ortho and para carbons relative to its position, while the electron-withdrawing bromine will cause a downfield shift (higher δ) for the carbon to which it is attached.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (diethylamino) | 12 - 15 |
| Ar-CH₂- | 38 - 42 |
| -CH₂- (diethylamino) | 44 - 48 |
| -CH₂-OH | 60 - 64 |
| C-Br | 110 - 114 |
| Aromatic C | 115 - 135 |
The IR spectrum is instrumental in identifying the functional groups present in the molecule. The characteristic vibrational frequencies provide direct evidence for the hydroxyl, amino, and aromatic moieties. A broad absorption band in the region of 3500-3200 cm⁻¹ is the hallmark of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. vscht.czdocbrown.info The C-N stretching of the diethylamino group and the C-Br stretching will also give rise to characteristic absorptions.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (ν, cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-N Stretch (amine) | 1250 - 1020 | Medium |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. A common fragmentation pathway for phenylethanol derivatives is the cleavage of the bond between the two aliphatic carbons, leading to the formation of a stable benzylic cation.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺, [M+2]⁺ | Molecular ion |
| [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
By integrating the predicted data from these spectroscopic techniques, a comprehensive and coherent picture of the structure of 2-(5-Bromo-2-(diethylamino)phenyl)ethanol emerges. The ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum would verify the presence of the key functional groups, and mass spectrometry would confirm the molecular weight and elemental composition (particularly the presence of bromine) and offer further structural insights through its fragmentation pattern. This multi-faceted approach ensures a high degree of confidence in the elucidated structure.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. q-chem.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules with multiple functional groups. q-chem.com DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govyoutube.com
The first step in a computational study is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For flexible molecules like this compound, which has rotatable bonds in its diethylamino and ethanol side chains, this process includes a conformational analysis to identify the most stable conformers.
Potential Energy Surface (PES) scans are often performed by systematically rotating specific dihedral angles to map out the energy landscape and locate stable, low-energy structures. nih.gov For instance, studies on similar molecules like 2-phenylethanol have shown that it predominantly exists in a non-planar gauche conformation, stabilized by interactions between the hydroxyl group and the phenyl ring. nih.govwhiterose.ac.uk In the case of this compound, key dihedral angles for analysis would include those around the C-C bond of the ethanol group and the C-N bonds of the diethylamino group. The final optimized geometry corresponds to the global minimum on the potential energy surface. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.govnih.gov
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov
The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. Theoretical spectra can be compared with experimental data to validate the computational model. researchgate.netresearchgate.net For example, the vibrational assignments for 2-phenylethanol were made by comparing frequencies computed at the B3LYP level with experimental results. nih.gov For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chains, C-N stretching of the amino group, and the C-Br stretch.
Table 1: Illustrative Vibrational Modes and Calculated Frequencies for Similar Functional Groups Note: This table is a generalized representation based on typical frequency ranges and is not specific to the title compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200-3600 | Alcohol |
| Aromatic C-H Stretch | 3000-3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2850-3000 | Ethyl/Ethanol Chains |
| C-N Stretch | 1000-1250 | Diethylamino |
Quantum Chemical Characterization of Electronic Properties
Beyond geometry, quantum chemical calculations provide deep insights into the electronic nature of a molecule, which governs its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net The spatial distribution of these orbitals indicates the likely sites for nucleophilic (where the HOMO is concentrated) and electrophilic (where the LUMO is concentrated) attack. youtube.com In a molecule like this compound, the HOMO is expected to be localized on the electron-rich diethylamino-substituted phenyl ring, while the LUMO may be distributed across the aromatic system and the bromine atom.
Table 2: Example HOMO-LUMO Energies and Gaps from Related Bromo-Amino Aromatic Compounds Note: The data below is from computationally studied molecules with similar functional groups and is for illustrative purposes only.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. wolfram.comyoutube.com
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack and are associated with electronegative atoms (like oxygen or nitrogen). youtube.comresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (like the hydroxyl hydrogen). youtube.comresearchgate.net
Green Regions: Represent areas of neutral or near-zero potential. wolfram.com
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen of the diethylamino group and the oxygen of the ethanol group. A region of strong positive potential (blue) would be expected near the hydrogen of the hydroxyl group, making it a potential hydrogen bond donor. nih.govresearchgate.net
Advanced Wave Function Analysis (e.g., Multiwfn for Topological Analysis, NICS, ESP)
For a more profound understanding of chemical bonding and electronic structure, advanced wave function analysis can be performed using specialized software like Multiwfn. sobereva.com This program allows for a wide range of analyses based on the output from quantum chemical calculations. sobereva.comsobereva.com
Topological Analysis (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density (ρ) to characterize chemical bonds and non-covalent interactions. researchgate.net By locating bond critical points (BCPs), one can evaluate the nature of bonds (covalent vs. electrostatic) based on the values of the electron density and its Laplacian at these points. nih.gov
Nucleus-Independent Chemical Shift (NICS): NICS is a method used to assess the aromaticity of a cyclic system. Negative NICS values inside a ring typically indicate aromatic character, while positive values suggest anti-aromaticity. This would be used to confirm the aromaticity of the substituted phenyl ring.
Electrostatic Potential (ESP) Analysis: This provides a detailed quantitative analysis of the MEP. It can be used to locate the minima and maxima of the electrostatic potential on the molecular surface, precisely identifying the most reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net
These advanced techniques provide a deeper layer of information that complements the broader picture provided by DFT geometry optimizations and FMO analysis. researchgate.net
Applications and Potential Research Trajectories of 2 5 Bromo 2 Diethylamino Phenyl Ethanol in Advanced Chemical Science
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of bromo, diethylamino, and hydroxyethyl (B10761427) functionalities on the phenyl ring makes 2-(5-Bromo-2-(diethylamino)phenyl)ethanol a significant intermediate in the synthesis of more complex molecular architectures. The interplay between these groups allows for a variety of subsequent chemical transformations, enabling chemists to construct intricate molecules.
Building Blocks for the Construction of Heterocyclic Scaffolds
The phenylethanolamine core is a well-established precursor for a wide array of heterocyclic compounds, which are integral to medicinal chemistry and materials science. nih.govwikipedia.org The presence of the nucleophilic amino and hydroxyl groups in this compound facilitates intramolecular cyclization reactions to form various heterocyclic systems. For instance, dehydration or oxidation followed by cyclization can lead to the formation of substituted indoles or other nitrogen-containing heterocycles. The bromo-substituent offers a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse functionalities or the construction of polycyclic systems prior to or following heterocycle formation. researchgate.netresearchgate.net
Precursors for the Synthesis of Advanced Organic Materials
The structure of this compound is conducive to its use as a monomer or precursor in the development of advanced organic materials. The hydroxyl group can be readily converted into other functional groups, such as esters or ethers, to facilitate polymerization. The aromatic ring, substituted with both an electron-donating diethylamino group and an electron-withdrawing bromine atom, imparts specific electronic properties that can be harnessed in the final material. acs.org Furthermore, the bromine atom provides a site for post-polymerization modification, enabling the fine-tuning of material properties. Materials derived from such precursors could find applications in areas like organic electronics or specialized polymer science. acs.org
Investigations in Coordination Chemistry and Metal Complexation (Drawing parallels with structurally related ligands)
The nitrogen atom of the diethylamino group and the oxygen atom of the ethanol (B145695) moiety in this compound can act in concert to chelate metal ions, functioning as a bidentate N,O-donor ligand. purdue.edulibretexts.org This chelating ability is a cornerstone of its potential in coordination chemistry, allowing for the formation of stable metal complexes with tailored properties. researchgate.net While specific studies on this exact molecule may be limited, extensive research on structurally similar N,O-bidentate ligands provides a strong foundation for understanding its coordination behavior. nih.govresearchgate.net
Ligand Design Principles and Metal-Ligand Interaction Studies
The design of effective ligands hinges on several factors, including the nature of the donor atoms, the size of the chelate ring formed upon coordination, and the electronic and steric properties of the ligand backbone. nih.govnih.gov For this compound, coordination with a metal ion would form a stable five-membered ring, a common and favorable arrangement in coordination chemistry. libretexts.org The electronic properties of the phenyl ring, modulated by the diethylamino and bromo substituents, can influence the electron density on the donor atoms, thereby tuning the strength of the metal-ligand bonds. nih.gov
Studying these interactions typically involves techniques such as UV-Visible and NMR spectroscopy to observe changes upon complexation, and X-ray crystallography to determine the precise three-dimensional structure of the resulting metal complex. nih.gov
Table 1: Comparison of Donor Atoms in Bidentate Ligands
| Ligand Type | Donor Atom 1 | Donor Atom 2 | Typical Metal Ions Bound |
| Ethylenediamine | Nitrogen (N) | Nitrogen (N) | Transition metals (e.g., Ni²⁺, Cu²⁺) |
| Oxalate | Oxygen (O) | Oxygen (O) | Main group and transition metals (e.g., Fe³⁺, Al³⁺) |
| 2-(Aminophenyl)ethanol Derivatives | Nitrogen (N) | Oxygen (O) | Transition metals, Lanthanides (e.g., Cu²⁺, Zn²⁺, Co²⁺) |
| Dithiocarbamates | Sulfur (S) | Sulfur (S) | Soft metals (e.g., Cd²⁺, Hg²⁺, Pd²⁺) |
This table is interactive and based on general principles of coordination chemistry. purdue.edulibretexts.orglibretexts.org
Stoichiometric and Kinetic Analyses of Complex Formation
Determining the stoichiometry of metal-ligand complexes is crucial for understanding their structure and behavior in solution. nih.gov Spectrophotometric titration is a common method used to establish the metal-to-ligand ratio, which for a bidentate ligand like this compound, is often 1:1 or 1:2 (metal:ligand). nih.govresearchgate.netresearchgate.net The mole-ratio method and Job's plot of continuous variation are standard experimental procedures to elucidate this stoichiometry. researchgate.netresearchgate.net
Kinetic studies, which examine the rate of complex formation, provide insight into the reaction mechanism. Factors such as the nature of the metal ion, the solvent, and the steric hindrance around the coordinating atoms of the ligand can significantly affect the kinetics of the complexation reaction. nih.gov
Table 2: Common Methods for Stoichiometric Determination
| Method | Principle | Information Obtained |
| Mole-Ratio Method | Absorbance is measured for solutions with a fixed ligand concentration and varying metal concentrations. | Stoichiometry (Metal:Ligand ratio) |
| Job's Plot (Continuous Variation) | Absorbance is measured for solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. | Stoichiometry (Metal:Ligand ratio) |
| Spectrophotometric Titration | A solution of the metal ion is titrated with the ligand, and the change in absorbance is monitored. | Stoichiometry and Formation Constant (Kf) |
This interactive table summarizes key techniques discussed in the literature. nih.govresearchgate.net
Development of Optoelectronic and Functional Materials
The field of optoelectronics focuses on materials that interact with light and electricity. mdpi.commdpi.com The molecular structure of this compound contains features that are desirable for the creation of such functional materials. The substituted aromatic system is a chromophore that can be modified to absorb and emit light at specific wavelengths. The presence of the bromine atom allows for further elaboration through cross-coupling reactions to extend the π-conjugated system, a key strategy in designing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net
Derivatives of this compound could be incorporated into larger polymeric or molecular structures to create materials with specific functions. For example, metal complexes formed using this ligand might exhibit interesting photoluminescent or electroluminescent properties, making them candidates for use in sensing applications or as emitters in display technologies. mdpi.com The combination of a heavy atom (bromine) and a conjugated system could also lead to materials with enhanced phosphorescence, a property valuable in certain optoelectronic devices.
Design and Synthesis of Chromophores for Nonlinear Optical Applications
The compound this compound serves as a valuable precursor in the design and synthesis of advanced chromophores for nonlinear optical (NLO) applications. Its molecular architecture features key components that are highly desirable for creating materials with significant second-order NLO responses. The diethylamino group is a potent electron donor, while the phenyl ring acts as part of the π-conjugated system necessary for intramolecular charge transfer (ICT) mq.edu.au. The bromo and ethanol functional groups offer versatile handles for synthetic elaboration, allowing this core structure to be integrated into larger, more complex "push-pull" systems.
The fundamental design of a second-order NLO chromophore consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge acs.orgnih.gov. This D-π-A structure facilitates the displacement of electron density upon excitation by an external electric field, such as that from a laser, leading to a large molecular hyperpolarizability (β), which is the microscopic origin of the macroscopic NLO effect.
The synthesis of NLO chromophores using precursors similar to this compound typically involves multi-step reaction sequences. The diethylaminophenyl moiety acts as the donor component. The bromo-substituent is a particularly useful reactive site for cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) to introduce or extend the π-conjugated bridge. The ethanol group can be used for further functionalization, for example, by attaching the chromophore to a polymer backbone or another molecular scaffold to improve material processability and thermal stability inoe.ro.
A general synthetic strategy might involve:
Modification of the Ethanol Group: The hydroxyl group could be protected or converted into a more reactive leaving group if necessary.
Elongation of the π-Bridge: A coupling reaction at the site of the bromine atom can be used to attach a conjugated spacer, such as an oligo-thiophene, vinylene, or azo linker researchgate.netacs.org.
Introduction of the Acceptor: The final step is typically the condensation or coupling of a strong electron-acceptor group onto the terminus of the π-bridge. Common acceptors include cyano-containing moieties like tricyanovinyl, tricyanofuran (TCF), or dicyanovinyl groups acs.orgresearchgate.netsemanticscholar.org.
This modular approach allows for the systematic synthesis of a library of chromophores where the donor, bridge, and acceptor components are varied to optimize the NLO properties mdpi.com.
Tailoring Structural Modifications for Tunable Electronic Properties
The electronic and optical properties of D-π-A chromophores are not static; they can be precisely tuned by making systematic structural modifications to the molecular framework. The this compound structure provides a template where such modifications can be readily implemented to control key parameters like the absorption maximum (λmax), the HOMO-LUMO gap, and the molecular hyperpolarizability (β).
Molecular materials with π-conjugated donor-acceptor (D-A) electronic structures are noted for their tunable optoelectronic and redox properties nih.govacs.org. The key to tuning these properties lies in modulating the efficiency of the intramolecular charge transfer from the donor to the acceptor. This can be achieved through several strategies:
Varying Acceptor Strength: The strength of the electron-accepting group has a profound impact on the electronic properties. Replacing a weaker acceptor with a stronger one generally leads to a red-shift in the λmax and an increase in the hyperpolarizability. For instance, chromophores using a phenyl-trifluoromethyl-tricyanofuran acceptor show significantly red-shifted absorption compared to those with a standard tricyanofuran acceptor semanticscholar.orgrsc.org.
Modifying the π-Conjugated Bridge: The length and nature of the π-bridge are critical. Extending the conjugation length, for example by moving from a thiophene (B33073) to a bithiophene spacer, typically results in a bathochromic (red) shift of the absorption maximum and a dramatic enhancement of the molecular quadratic hyperpolarizability acs.org. Rigidifying the bridge can also enhance NLO activity by improving the planarity of the molecule and thus the π-electron delocalization acs.org.
Altering the Donor Group: While the diethylamino group is a strong donor, its strength can be further modified. For example, incorporating the nitrogen atom into a rigidified cyclic system can enhance its donating character and the resulting NLO response.
The following table, based on data for analogous D-π-A systems, illustrates how structural changes can influence optical properties.
| Chromophore Modification | Donor | π-Bridge | Acceptor | λmax (nm) |
| Base Structure | Diethylaminophenyl | Tetraene | Tricyanofuran (TCF) | 624 |
| Enhanced Acceptor | Diethylaminophenyl | Tetraene | Phenyl-trifluoromethyl-TCF | 732 |
| Functionalized Bridge | Diethylaminophenyl | Functionalized Tetraene | Tricyanofuran (TCF) | 665 |
| Enhanced Acceptor & Bridge | Diethylaminophenyl | Functionalized Tetraene | Phenyl-trifluoromethyl-TCF | 792 |
| This table is generated based on principles and data from analogous systems described in the literature. semanticscholar.org |
These structure-property relationships allow for the rational design of chromophores with electronic properties tailored for specific applications, such as electro-optic modulators operating at different telecommunication wavelengths researchgate.netrsc.orgnih.gov.
Future Research Directions and Exploration of Unexplored Reactivity Profiles
The versatility of the this compound scaffold suggests numerous avenues for future research in advanced chemical science. While its role as a donor precursor is established in principle, many of its potential reaction pathways and applications remain to be explored.
Future Research Directions:
Development of Multi-Dimensional Chromophores: Most research focuses on linear D-π-A chromophores. Future work could explore the synthesis of two-dimensional or octupolar chromophores starting from this precursor. The bromo and ethanol groups could serve as orthogonal handles to build more complex, non-linear molecular architectures, which can lead to enhanced NLO properties and different tensor components of the hyperpolarizability.
Integration into Novel Material Platforms: Beyond simple polymer guest-host systems, this chromophore core could be integrated into more sophisticated platforms. This includes covalent attachment to inorganic nanoparticles to create hybrid organic-inorganic NLO materials, or incorporation into metal-organic frameworks (MOFs) for highly ordered, crystalline NLO materials.
Advanced Optoelectronic Applications: While NLO is a primary focus, chromophores derived from this precursor could be investigated for other applications. The tunable D-A nature makes them candidates for use in organic photovoltaics, organic light-emitting diodes (OLEDs), and as fluorescent probes for bioimaging, where their electronic properties can be tailored for specific absorption and emission wavelengths nih.govacs.org.
Exploration of Unexplored Reactivity Profiles:
The unique combination of functional groups in this compound presents opportunities to explore novel chemical transformations.
Dual-Catalyst Systems: The presence of an aryl bromide suggests reactivity in modern cross-coupling reactions. An unexplored area could be the use of dual catalytic systems, for example, combining a nickel catalyst to activate the aryl bromide with a cobalt catalyst to activate an alkyl halide, enabling novel C(sp²)–C(sp³) bond formations at the phenyl ring rsc.org.
Intramolecular Cyclization Reactions: The proximity of the ethanol side chain to the diethylamino group and the phenyl ring could enable novel intramolecular cyclization reactions. Under specific conditions (e.g., palladium catalysis), it might be possible to form new heterocyclic ring systems, leading to entirely new classes of rigidified donor scaffolds with potentially enhanced electronic and thermal properties.
Post-Functionalization of the Diethylamino Group: The reactivity of the diethylamino group itself is often overlooked. Future work could explore reactions such as selective oxidation or complexation to a metal center, which would drastically alter the electron-donating strength of the group and thus provide a dynamic switch for the molecule's electronic properties.
By pursuing these research trajectories, the full potential of this compound as a versatile building block for functional organic materials can be realized.
Q & A
Basic: How can researchers optimize the synthesis of 2-(5-Bromo-2-(diethylamino)phenyl)ethanol?
Methodological Answer:
The compound can be synthesized via condensation reactions, leveraging methodologies analogous to brominated phenol derivatives. For instance, refluxing stoichiometric equivalents of brominated precursors (e.g., 5-bromosalicylaldehyde) with amines in ethanol under controlled temperatures (e.g., 4 hours at 78°C) can yield high purity products . Key variables to optimize include:
- Solvent choice : Ethanol is preferred for its polarity and boiling point.
- Stoichiometry : Maintain a 1:1 molar ratio to minimize side products.
- Purification : Use recrystallization from ethanol to isolate crystals (yields up to 94% reported in similar systems) .
Advanced: What mechanistic insights exist for the reactivity of the diethylamino group in this compound?
Methodological Answer:
The diethylamino group acts as an electron-donating substituent, influencing reaction pathways in azo coupling or nucleophilic substitution. Advanced studies employ:
- Kinetic analysis : Monitor reaction rates under varying pH and temperatures.
- Computational modeling : Density Functional Theory (DFT) can predict electrophilic/nucleophilic sites, as seen in structurally similar azo compounds .
- Isotopic labeling : Use -labeled amines to track reaction intermediates via NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve molecular geometry, as demonstrated for brominated acetophenones (e.g., bond angles, dihedral angles) .
- Spectroscopy :
- HPLC : Assess purity (>97%) with a C18 column and UV detection at 254 nm .
Advanced: How can researchers evaluate the biological activity of this compound?
Methodological Answer:
- In vitro assays :
- Structure-Activity Relationship (SAR) : Modify the bromo or diethylamino groups to assess impact on bioactivity .
Data Contradiction: How to resolve discrepancies in reported solubility data?
Methodological Answer:
Discrepancies in solubility (e.g., ethanol vs. water) may arise from:
- Purity differences : Impurities like unreacted precursors can alter solubility. Validate purity via HPLC before testing .
- Crystallinity : Amorphous vs. crystalline forms affect solubility. Use powder XRD to confirm phase .
- Temperature control : Ensure consistent measurement conditions (e.g., 25°C for aqueous solubility) .
Advanced: What strategies enable selective functionalization of the bromo group?
Methodological Answer:
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh) catalyst in THF/water (80°C, 12 hours) .
- Nucleophilic substitution : Replace bromine with azide or thiol groups using NaN or NaSH in DMF (60°C, 6 hours) .
- Protection/deprotection : Temporarily mask the diethylamino group with Boc anhydride to avoid interference .
Basic: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Scale-up adjustments : Increase stirring rate to improve heat/mass transfer.
- Byproduct mitigation : Add molecular sieves to absorb water in condensation reactions .
- Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of filtration for better recovery .
Advanced: What computational tools predict this compound’s reactivity in complex matrices?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Model interactions in biological membranes or solvent systems using GROMACS .
- Docking studies : Predict binding affinity to proteins (e.g., kinases) with AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices via Gaussian09 to identify electrophilic/nucleophilic sites .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile ethanol byproducts.
- PPE : Wear nitrile gloves and goggles; avoid skin contact with brominated intermediates .
- Storage : Keep at 0–6°C in amber vials to prevent degradation .
Advanced: How does steric hindrance from the diethylamino group affect reaction kinetics?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare / in deuteration studies to probe steric vs. electronic effects.
- Competitive experiments : React with bulkier vs. smaller nucleophiles (e.g., tert-butylamine vs. methylamine) to quantify steric hindrance .
- X-ray crystallography : Compare bond lengths/angles in reactant vs. product to visualize steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
